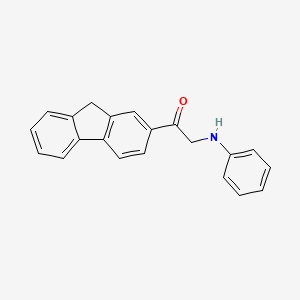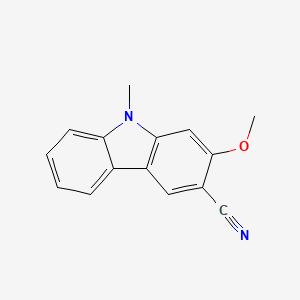
2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 9-position, and a carbonitrile group at the 3-position of the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 4’-methoxy-2-nitrobiphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Cyclization: The amino group undergoes cyclization to form the carbazole core.
Methylation: The carbazole core is methylated at the 9-position using methyl iodide and a base such as potassium carbonate.
Cyanation: Finally, the carbonitrile group is introduced at the 3-position using a cyanating agent like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or nitrated carbazole derivatives.
Applications De Recherche Scientifique
2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
Mécanisme D'action
The mechanism of action of 2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The methoxy and carbonitrile groups can influence the compound’s binding affinity and specificity for these targets, modulating its activity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-9H-carbazole: Lacks the methyl and carbonitrile groups, resulting in different chemical and biological properties.
9-Methyl-9H-carbazole: Lacks the methoxy and carbonitrile groups, affecting its reactivity and applications.
3-Methoxy-9H-carbazole: Differs in the position of the methoxy group, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-9-methyl-9H-carbazole-3-carbonitrile is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, methyl, and carbonitrile groups allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
89369-28-8 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-methoxy-9-methylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C15H12N2O/c1-17-13-6-4-3-5-11(13)12-7-10(9-16)15(18-2)8-14(12)17/h3-8H,1-2H3 |
Clé InChI |
DAANKMPCVVSFNS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C=C(C(=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


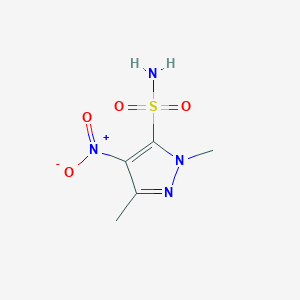
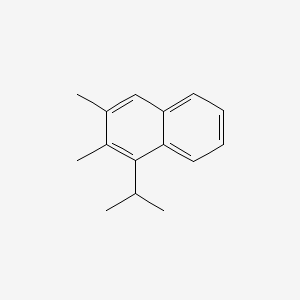
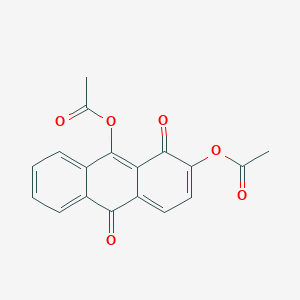

![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
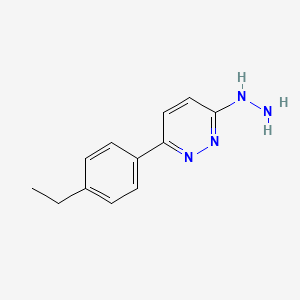
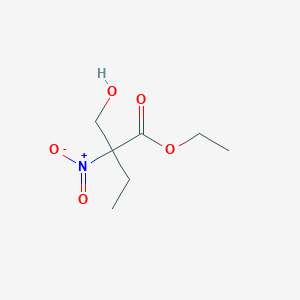



![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
